molecular formula C14H17N5O2 B4646441 1-ethyl-4-({[(3-methylphenyl)amino]carbonyl}amino)-1H-pyrazole-3-carboxamide

1-ethyl-4-({[(3-methylphenyl)amino]carbonyl}amino)-1H-pyrazole-3-carboxamide

Cat. No.: B4646441
M. Wt: 287.32 g/mol
InChI Key: XHHMFIYBMLNBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-({[(3-methylphenyl)amino]carbonyl}amino)-1H-pyrazole-3-carboxamide, also known as EMCA, is a chemical compound that has been widely used in scientific research for its unique properties. EMCA is a pyrazole-based compound that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In

Mechanism of Action

1-ethyl-4-({[(3-methylphenyl)amino]carbonyl}amino)-1H-pyrazole-3-carboxamide works by inhibiting the activity of certain enzymes, including cyclin-dependent kinases, which are involved in cell division. By blocking the activity of these enzymes, this compound can prevent the growth and proliferation of cancer cells. This compound has also been found to modulate the activity of certain neurotransmitters in the brain, which can affect behavior and cognition.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects, including the inhibition of cell division, the modulation of neurotransmitter activity, and the regulation of immune response. This compound has been found to have a high degree of selectivity for certain enzymes, which makes it a valuable tool for studying specific biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-ethyl-4-({[(3-methylphenyl)amino]carbonyl}amino)-1H-pyrazole-3-carboxamide in lab experiments is its high degree of selectivity for certain enzymes, which allows researchers to study specific biological processes with greater precision. However, this compound also has some limitations, including its complex synthesis method and the potential for off-target effects if not used properly.

Future Directions

There are many potential future directions for research on 1-ethyl-4-({[(3-methylphenyl)amino]carbonyl}amino)-1H-pyrazole-3-carboxamide, including the development of new synthesis methods, the investigation of its potential as a therapeutic agent for cancer and other diseases, and the exploration of its effects on various biological systems. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential uses in a variety of scientific fields.
Conclusion
This compound is a valuable tool for scientific research, with a wide range of potential applications in cancer research, neuroscience, and immunology. Its unique properties make it a valuable tool for studying specific biological processes, and its potential as a therapeutic agent for various diseases is an exciting area for future research. While there are some limitations to its use, the advantages of using this compound in lab experiments make it a valuable tool for advancing our understanding of the biological world.

Scientific Research Applications

1-ethyl-4-({[(3-methylphenyl)amino]carbonyl}amino)-1H-pyrazole-3-carboxamide has been used in a variety of scientific research applications, including cancer research, neuroscience, and immunology. In cancer research, this compound has been found to inhibit the growth of cancer cells by blocking the activity of certain enzymes that are essential for cell division. In neuroscience, this compound has been used to study the role of certain neurotransmitters in the brain, while in immunology, it has been used to investigate the immune response to various pathogens.

Properties

IUPAC Name

1-ethyl-4-[(3-methylphenyl)carbamoylamino]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-3-19-8-11(12(18-19)13(15)20)17-14(21)16-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H2,15,20)(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHMFIYBMLNBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N)NC(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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